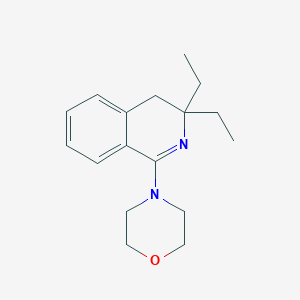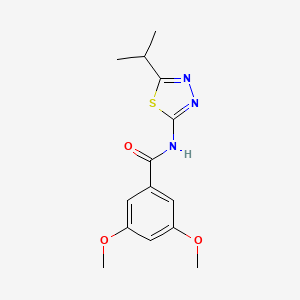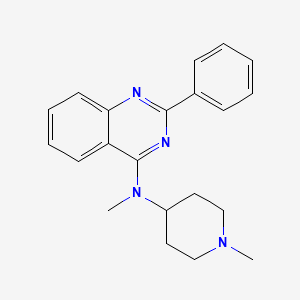
3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroisoquinolines are a significant class of compounds within organic chemistry, offering versatile synthetic intermediates for a range of applications. While the specific compound "3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline" does not have directly available literature, related research insights can provide valuable information.
Synthesis Analysis
The synthesis of dihydroisoquinoline derivatives often involves multi-component reactions, such as those catalyzed by CuI, leading to desired products under mild conditions (Ye, Zhou, & Wu, 2009). Electrochemical oxidation methods have also been developed for the efficient synthesis of dihydroisoquinolin-1(2H)-ones, offering environmentally friendly alternatives (Xie et al., 2019).
Molecular Structure Analysis
The structure of dihydroisoquinolines can be elaborated through various synthetic approaches, including the use of ultrasound-assisted construction and the application of nanoparticle catalysts, which enhance the yield and offer novel structural derivatives (Hussien et al., 2023).
Chemical Reactions and Properties
Research into the chemical reactions of dihydroisoquinolines includes exploring their dopamine agonist properties and evaluating their potential in medicinal chemistry. The structural modifications of the dihydroisoquinoline nucleus can significantly impact biological activity (Jacob et al., 1981).
Physical Properties Analysis
The physical properties of dihydroisoquinolines, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the core structure. These properties are critical for their application in synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for cyclization, and functional group transformations, are central to the utility of dihydroisoquinolines in organic synthesis. The use of diethyl phosphite for the synthesis of dihydroisoquinolin-1(2H)-ones highlights the versatility of these compounds in forming C=O bonds (Xie et al., 2019).
Wissenschaftliche Forschungsanwendungen
Dopamine Agonist Properties
A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including compounds related to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, was synthesized and examined for dopamine-like activity. These compounds were tested for their ability to dilate the renal artery, demonstrating dopamine agonist properties. The study found that the N-methyl derivative showed comparable potency to the 3',4'-dihydroxy derivative of the antidepressant agent nomifensine, highlighting the potential of these compounds in dopamine-related research and applications (Jacob et al., 1981).
Enzymatic Pathway in Benzylisoquinoline Alkaloid Biosynthesis
Research on (S)‐norlaudanosoline synthase, an enzyme involved in the biosynthetic pathway of benzylisoquinoline alkaloids in plants, provides insights into the natural processes that could involve derivatives of 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline. This enzyme catalyzes the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde, leading to the production of norlaudanosoline, a key precursor in the biosynthesis of numerous pharmacologically significant alkaloids (Rueffer et al., 1981).
Fluorescence Sensing Applications
A study on a dinuclear zinc(II) macrocyclic complex, which includes structural motifs similar to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, highlights the application of such compounds in selective fluorescence sensing of pyrophosphate. This complex exhibited significant fluorescence intensity enhancement upon binding to pyrophosphate, demonstrating its potential as a highly selective sensor for this anion, which is crucial in various biological and environmental contexts (Mesquita et al., 2016).
Antitumor Activity
Derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, structurally related to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, were synthesized and evaluated for their antineoplastic activity. These compounds showed significant antitumor activity in mice bearing L1210 leukemia, indicating their potential in cancer research and therapy (Liu et al., 1995).
Enantioselective Hydrogenation
Research on the enantioselective and diastereoselective hydrogenation of 1,3-disubstituted isoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines, which include structures similar to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, demonstrates the potential of these compounds in asymmetric synthesis and the development of new pharmaceuticals (Kim et al., 2020).
Eigenschaften
IUPAC Name |
4-(3,3-diethyl-4H-isoquinolin-1-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-17(4-2)13-14-7-5-6-8-15(14)16(18-17)19-9-11-20-12-10-19/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQUARTWZTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)N3CCOCC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)
![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)
